Phosphonium, (difluoromethyl)triphenyl-, bromide
Overview
Description
Phosphonium, (difluoromethyl)triphenyl-, bromide is an organic compound with the chemical formula C19H16BrF2P. It is a colorless to yellow crystalline powder that is used in various scientific research applications. This compound is known for its ability to generate difluoromethyl radicals when irradiated with visible light, making it a valuable reagent in organic synthesis .
Preparation Methods
Phosphonium, (difluoromethyl)triphenyl-, bromide is synthesized through a specific method that involves the reaction between triphenylphosphine and difluoromethyl bromide . The reaction typically takes place under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction while maintaining strict quality control measures to produce the compound in larger quantities.
Chemical Reactions Analysis
Phosphonium, (difluoromethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Radical Reactions: When irradiated with visible light, it generates difluoromethyl radicals that can react with alkenes, enamides, and thiols to form difluoromethylated products.
Common reagents and conditions used in these reactions include visible light irradiation, various nucleophiles, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically difluoromethylated derivatives of the starting materials.
Scientific Research Applications
Phosphonium, (difluoromethyl)triphenyl-, bromide is widely used in scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.
Pharmaceuticals: The compound is employed in the synthesis of various pharmaceuticals, contributing to the development of new drugs.
Agrochemicals: It is used in the synthesis of agrochemicals, aiding in the production of compounds that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of Phosphonium, (difluoromethyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various chemical reactions. It can also function as a Lewis acid catalyst in certain reactions, facilitating the formation of difluoromethyl radicals under visible light irradiation .
Comparison with Similar Compounds
Phosphonium, (difluoromethyl)triphenyl-, bromide can be compared with other similar compounds, such as:
(6-Bromohexyl)triphenylphosphonium bromide: Another phosphonium compound used in organic synthesis.
Tris(dimethylamino)phosphine: A phosphine compound used in various chemical reactions.
Difluoromethyl phenyl sulfone: A difluoromethyl compound used in organic synthesis.
This compound is unique due to its ability to generate difluoromethyl radicals under visible light, making it particularly valuable in radical reactions and difluoromethylation processes.
Properties
IUPAC Name |
difluoromethyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPMJTVOWUTTSY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)F.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90852474 | |
Record name | (Difluoromethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90852474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58310-28-4 | |
Record name | (Difluoromethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90852474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.